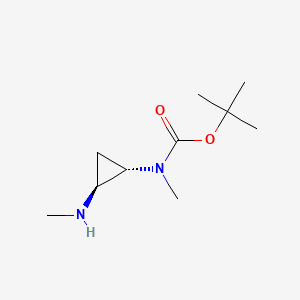
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate is a compound that features a tert-butyl group, a methylamino group, and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or cyclopropyl moieties.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate has several scientific research applications:
Biology: Investigated for its potential role in biocatalytic processes due to its unique reactivity pattern.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl methyl((1S,2S)-2-(methylamino)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of stable carbamate linkages, which can modulate the activity of enzymes and other proteins. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar synthetic applications.
tert-Butyl esters: Compounds with similar reactivity patterns and applications in organic synthesis.
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of organic light-emitting diodes (OLEDs).
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclopropyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(5)8-6-7(8)11-4/h7-8,11H,6H2,1-5H3/t7-,8-/m0/s1 |
InChI Key |
FKUGJWUJHJIZRU-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1C[C@@H]1NC |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC1NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















